molecular formula C6H2F3I2N B11789186 2,5-Diiodo-3-(trifluoromethyl)pyridine

2,5-Diiodo-3-(trifluoromethyl)pyridine

Cat. No.: B11789186
M. Wt: 398.89 g/mol
InChI Key: QBICEAQJEAPYKQ-UHFFFAOYSA-N
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Description

2,5-Diiodo-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C6H2F3I2N and a molecular weight of 398.89 g/mol . This compound is characterized by the presence of two iodine atoms and a trifluoromethyl group attached to a pyridine ring. It is used as a building block in various chemical syntheses and has applications in the pharmaceutical and agrochemical industries.

Preparation Methods

The synthesis of 2,5-Diiodo-3-(trifluoromethyl)pyridine typically involves the iodination of a trifluoromethylpyridine precursor. One common method includes the reaction of 3-(trifluoromethyl)pyridine with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions often require a solvent like acetic acid and elevated temperatures to facilitate the iodination process.

Industrial production methods may involve continuous flow processes to ensure consistent quality and yield. These methods are designed to optimize reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high efficiency and scalability .

Chemical Reactions Analysis

2,5-Diiodo-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the iodine atoms.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Properties

Molecular Formula

C6H2F3I2N

Molecular Weight

398.89 g/mol

IUPAC Name

2,5-diiodo-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C6H2F3I2N/c7-6(8,9)4-1-3(10)2-12-5(4)11/h1-2H

InChI Key

QBICEAQJEAPYKQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)I)I

Origin of Product

United States

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